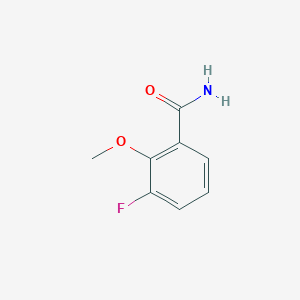

3-Fluoro-2-methoxybenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKGVNFPHEWAMEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-2-methoxybenzamide: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Significance of Fluorinated Benzamides in Modern Chemistry

Benzamide derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents, including antiemetics, antipsychotics, and anticancer drugs.[1] The introduction of fluorine into organic molecules can profoundly influence their physicochemical and biological properties.[2] The high electronegativity and small size of the fluorine atom can alter a molecule's acidity, basicity, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles.

3-Fluoro-2-methoxybenzamide combines the privileged benzamide scaffold with the unique properties of fluorine, making it a compound of interest for the development of novel bioactive molecules. The strategic placement of the fluoro and methoxy groups on the aromatic ring offers opportunities for fine-tuning molecular interactions with biological targets.

Physicochemical Properties and Structural Elucidation

| Property | Predicted Value/Characteristic | Precursor Data Source |

| CAS Number | Not assigned | Self-determined |

| Molecular Formula | C₈H₈FNO₂ | Inferred |

| Molecular Weight | 169.15 g/mol | Inferred |

| Appearance | White to off-white solid | [2] |

| Melting Point | Expected to be a crystalline solid with a defined melting point | [3] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO | [2] |

| Precursor CAS | 3-Fluoro-2-methoxybenzoic acid: 106428-05-1 | [3][4] |

| Precursor CAS | 3-Fluoro-2-methoxybenzaldehyde: 74266-68-5 | [5][6] |

Structural Verification Protocol:

Upon synthesis, the identity and purity of this compound must be unequivocally confirmed. The following analytical techniques are essential:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the presence and integration of aromatic and amide protons. The coupling patterns will be indicative of the substitution on the benzene ring.

-

¹³C NMR: To identify all unique carbon atoms in the molecule.

-

¹⁹F NMR: To confirm the presence and chemical environment of the fluorine atom.

-

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch of the amide and the N-H stretches.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound.

Synthesis of this compound

A reliable and straightforward method for the synthesis of this compound is the amidation of its corresponding carboxylic acid, 3-Fluoro-2-methoxybenzoic acid. This common transformation can be achieved through several activation methods.

Workflow for the Synthesis of this compound:

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis via Acyl Chloride

This protocol describes the synthesis of this compound from 3-Fluoro-2-methoxybenzoic acid via an acyl chloride intermediate.

Materials:

-

3-Fluoro-2-methoxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Ammonium hydroxide (NH₄OH), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Formation of the Acyl Chloride:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-Fluoro-2-methoxybenzoic acid (1 equivalent) in anhydrous dichloromethane.

-

Slowly add thionyl chloride (1.5-2 equivalents) to the suspension at room temperature with stirring.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

-

Allow the mixture to cool to room temperature and remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 3-fluoro-2-methoxybenzoyl chloride can be used directly in the next step.

-

-

Amidation:

-

Dissolve the crude acyl chloride in a suitable solvent such as dichloromethane or tetrahydrofuran (THF).

-

Cool the solution in an ice bath (0 °C).

-

Slowly add concentrated ammonium hydroxide (excess, ~5-10 equivalents) to the cooled solution with vigorous stirring. A precipitate will form.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Potential Applications in Drug Discovery and Development

While specific biological activities of this compound are not extensively documented, its structural motifs are present in numerous pharmacologically active compounds.

-

CNS-Active Agents: Many benzamide derivatives exhibit activity in the central nervous system. The lipophilicity imparted by the fluoro and methoxy groups may facilitate blood-brain barrier penetration, making this compound a candidate for screening in neurological and psychiatric disease models.

-

Enzyme Inhibitors: The amide functionality can act as a hydrogen bond donor and acceptor, while the substituted aromatic ring can engage in various interactions within an enzyme's active site. This makes this compound a potential scaffold for the design of enzyme inhibitors.

-

Antimicrobial Agents: Fluorinated compounds have shown promise as antimicrobial agents. The unique electronic properties of this compound could be exploited in the development of novel antibiotics or antifungals.

Logical Relationship of Structural Features to Potential Bioactivity:

Caption: Structure-activity relationship rationale.

Safety and Handling

As with any chemical compound, this compound and its precursors should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling these chemicals.

-

Ventilation: Work in a well-ventilated fume hood.

-

Handling Precursors:

-

3-Fluoro-2-methoxybenzoic acid: May cause skin and eye irritation.[4]

-

Thionyl chloride: Is corrosive and reacts violently with water. Handle with extreme care.

-

-

Disposal: Dispose of chemical waste in accordance with local regulations.

Conclusion

This compound represents a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. While its specific properties are yet to be fully characterized, its synthesis is readily achievable from commercially available precursors. This guide provides a solid foundation for researchers to synthesize, purify, and characterize this promising compound, paving the way for future investigations into its biological and material properties.

References

-

ACS Publications. (2025). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Benzamides: Sulpiride. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-5-formyl-2-methoxybenzamide. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-hydroxy benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-2-methoxybenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-4-methoxybenzamide. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

-

ChemUniverse. (n.d.). 3-FLUORO-2-METHOXYBENZALDEHYDE [P79327]. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-3-methoxybenzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Benzamides: Sulpiride | Pharmaguideline [pharmaguideline.com]

- 3. biosynth.com [biosynth.com]

- 4. 3-Fluoro-2-methoxybenzoic acid | C8H7FO3 | CID 2737361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-FLUORO-2-METHOXYBENZALDEHYDE [P79327] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 6. echemi.com [echemi.com]

An In-Depth Technical Guide to the Synthesis and Structural Elucidation of 3-Fluoro-2-methoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Fluoro-2-methoxybenzamide, a valuable building block in medicinal chemistry and materials science. We will delve into its physicochemical properties, a robust synthesis protocol, and a detailed analysis of its molecular structure through spectroscopic prediction, offering insights grounded in established chemical principles.

Section 1: Core Physicochemical Properties

This compound is a substituted aromatic amide whose unique electronic and structural properties, conferred by the fluorine and methoxy substituents, make it a compound of interest in the development of novel molecules.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 874830-59-8 | [1][2] |

| Molecular Formula | C₈H₈FNO₂ | [1] |

| Molecular Weight | 169.16 g/mol | [1] |

| Appearance | Predicted to be a white to off-white solid | - |

| Hazard Identification | Classified as an irritant. May cause skin, eye, and respiratory irritation. | [1] |

Section 2: Synthesis of this compound

The most direct and common synthetic route to this compound involves the amidation of its corresponding carboxylic acid, 3-Fluoro-2-methoxybenzoic acid. This two-step, one-pot procedure involves the activation of the carboxylic acid to a more reactive acyl chloride, followed by nucleophilic attack by an ammonia source.

Rationale for Experimental Choices:

-

Starting Material: 3-Fluoro-2-methoxybenzoic acid (CAS 106428-05-1) is a commercially available and logical precursor.[3][4]

-

Activating Agent: Thionyl chloride (SOCl₂) is selected as the chlorinating agent. Its primary advantage is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the workup and purification process.

-

Amine Source: Aqueous ammonium hydroxide is a readily available and effective nucleophile for the conversion of the acyl chloride to the primary amide.

Experimental Protocol:

Step 1: Acyl Chloride Formation

-

In a fume hood, equip a dry 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Add 3-Fluoro-2-methoxybenzoic acid (1.0 eq) to the flask.

-

Add anhydrous dichloromethane (DCM) as the solvent.

-

Slowly add thionyl chloride (1.2 eq) to the stirring suspension at room temperature.

-

Gently heat the reaction mixture to reflux (approx. 40°C) and maintain for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

Step 2: Amidation

-

Re-dissolve the crude 3-fluoro-2-methoxybenzoyl chloride intermediate in fresh anhydrous dichloromethane.

-

Cool the flask in an ice bath to 0°C.

-

Slowly add concentrated ammonium hydroxide (NH₄OH) (2.0 eq) dropwise to the stirring solution. An exothermic reaction and the formation of a white precipitate will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by recrystallization or column chromatography to obtain the final product.

Synthesis Workflow Diagram

Caption: One-pot synthesis of this compound.

Section 3: Structural Elucidation and Spectroscopic Analysis

Predicted ¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the amide protons.

-

Aromatic Protons (3H, in the region of δ 7.0-7.8 ppm): The three protons on the benzene ring will exhibit complex splitting patterns due to both proton-proton (³J_HH) and proton-fluorine (³J_HF, ⁴J_HF) coupling. The proton ortho to the fluorine will likely show the largest coupling to fluorine.

-

Amide Protons (2H, broad singlet, δ 5.5-8.0 ppm): The -NH₂ protons typically appear as a broad singlet. The chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding.

-

Methoxy Protons (3H, singlet, δ 3.9-4.1 ppm): The -OCH₃ protons will appear as a sharp singlet, shifted slightly downfield due to the proximity of the aromatic ring.

Predicted ¹³C NMR (Carbon NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant (¹J_CF).

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J_CF, Hz) | Rationale |

| C=O (Amide Carbonyl) | 165 - 170 | Small (³J_CF ≈ 2-5 Hz) | Typical range for an amide carbonyl. |

| C-F (Aromatic) | 150 - 155 | Large (¹J_CF ≈ 240-260 Hz) | Direct attachment to the highly electronegative fluorine causes a large downfield shift and large coupling. |

| C-OCH₃ (Aromatic) | 145 - 150 | Moderate (²J_CF ≈ 15-25 Hz) | Attached to oxygen and adjacent to the fluorine-bearing carbon. |

| C-C=O (Aromatic) | 125 - 130 | Small (³J_CF ≈ 3-7 Hz) | Quaternary carbon attached to the carbonyl group. |

| Aromatic CH | 115 - 125 | Moderate (²J_CF, ³J_CF) | The remaining three aromatic carbons will appear in this region, with splitting due to fluorine coupling. |

| -OCH₃ (Methoxy Carbon) | 55 - 65 | Small (³J_CF ≈ 2-4 Hz) | Typical range for a methoxy carbon attached to an aromatic ring. |

Predicted FT-IR (Infrared) Spectroscopy

The IR spectrum is a valuable tool for identifying key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| 3400 - 3100 | N-H Stretch | Primary Amide | Two distinct, medium to strong bands. |

| 3000 - 3100 | Aromatic C-H Stretch | Arene | Weak to medium bands. |

| 2850 - 2960 | Aliphatic C-H Stretch | Methoxy (-OCH₃) | Weak to medium bands. |

| ~1660 - 1680 | C=O Stretch (Amide I band) | Amide | Strong, sharp band. |

| ~1600 - 1620 | N-H Bend (Amide II band) | Amide | Medium to strong band. |

| 1450 - 1600 | C=C Stretch | Aromatic Ring | Multiple medium bands. |

| 1200 - 1250 | Asymmetric C-O-C Stretch | Aryl Ether | Strong band. |

| 1000 - 1100 | C-F Stretch | Aryl Fluoride | Strong band. |

Predicted Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺˙) and characteristic fragmentation patterns.

-

Molecular Ion (M⁺˙): m/z = 169.

-

Key Fragments:

-

m/z = 152: Loss of NH₃ ([M-17]⁺).

-

m/z = 141: Loss of C=O ([M-28]⁺).

-

m/z = 125: Loss of CONH₂ ([M-44]⁺).

-

Molecular Structure Diagram

Sources

Introduction: The Significance of 3-Fluoro-2-methoxybenzamide

An In-depth Technical Guide to the Starting Materials and Synthesis of 3-Fluoro-2-methoxybenzamide

This compound is a key substituted benzamide derivative that serves as a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The specific arrangement of the fluoro, methoxy, and amide functional groups on the benzene ring imparts unique physicochemical properties that are often sought after in the design of biologically active compounds. Its utility as a synthetic intermediate necessitates robust, efficient, and scalable methods for its preparation.

This guide provides a detailed exploration of the primary synthetic routes to this compound, with a focus on the selection of starting materials and the rationale behind various methodological choices. We will delve into both classical and modern catalytic approaches, offering field-proven insights for researchers, chemists, and drug development professionals.

Core Synthetic Strategy 1: Amidation of 3-Fluoro-2-methoxybenzoic Acid

The most direct and convergent approach to this compound is the formation of the amide bond from its corresponding carboxylic acid, 3-Fluoro-2-methoxybenzoic acid. This strategy is favored for its reliability and the commercial availability of the acid precursor. The core challenge lies in activating the carboxylic acid for nucleophilic attack by an amine source.

A. Classical Acyl Chloride Pathway

This venerable two-step method involves the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate, which then readily reacts with ammonia to form the desired primary amide.

Causality and Experimental Rationale: The conversion to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are effective for this transformation. Thionyl chloride is often preferred on a larger scale as its byproducts (SO₂ and HCl) are gaseous, simplifying purification. The subsequent reaction with aqueous or gaseous ammonia is typically rapid and exothermic, requiring careful temperature control to prevent side reactions.

Experimental Protocol: Acyl Chloride Formation and Ammonolysis

-

Acyl Chloride Synthesis: To a solution of 3-Fluoro-2-methoxybenzoic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.2 - 1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Reaction Monitoring: Heat the mixture to reflux (typically 40-80°C depending on the solvent) and monitor the reaction by TLC or LC-MS until the starting acid is fully consumed (usually 2-4 hours).

-

Solvent Removal: Once complete, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 3-fluoro-2-methoxybenzoyl chloride is often used directly in the next step.

-

Ammonolysis: Dissolve the crude acyl chloride in an inert solvent (e.g., THF, dioxane). Add this solution dropwise to a cooled (0-10°C) concentrated solution of aqueous ammonium hydroxide (≥ 3.0 eq).

-

Workup and Isolation: Stir the reaction mixture vigorously for 1-2 hours, allowing it to warm to room temperature. The product typically precipitates and can be collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

B. Direct Catalytic Amidation

Driven by the principles of green chemistry, direct catalytic amidation methods that avoid stoichiometric activators and generate water as the only byproduct have gained significant traction.[1][2] These methods offer higher atom economy and reduce hazardous waste.[1]

Expertise & Field Insights: Boron-based catalysts are particularly effective for direct amidation.[2] Boronic acids and borate esters like tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, have been shown to facilitate amide bond formation under relatively mild conditions.[3] The mechanism often involves the formation of a reactive acyloxyboron intermediate, which is then susceptible to nucleophilic attack by the amine.[2] Another class of effective catalysts are titanium-based reagents, such as titanium tetrafluoride (TiF₄), which can promote the reaction in refluxing toluene.[4]

Experimental Protocol: Boronic Acid-Catalyzed Direct Amidation

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, combine 3-Fluoro-2-methoxybenzoic acid (1.0 eq), an appropriate amine source (e.g., ammonium chloride with a stoichiometric base, or an ammonia solution), a suitable boronic acid catalyst (e.g., phenylboronic acid, 5-10 mol%), and a solvent capable of azeotropic water removal (e.g., toluene).

-

Dehydrative Condensation: Heat the mixture to reflux. Water generated during the reaction is removed azeotropically and collected in the Dean-Stark trap.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. These reactions typically require several hours (12-24 h) for completion.

-

Isolation: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue can be purified by recrystallization or column chromatography to afford the pure amide.

Data Presentation: Comparison of Amidation Methods

| Method | Activating Agent / Catalyst | Typical Yield | Byproducts | Key Advantages | Key Disadvantages |

| Acyl Chloride | SOCl₂ or (COCl)₂ | 85-95% | SO₂, HCl, Salts | Fast, reliable, high-yielding | Stoichiometric hazardous waste, harsh reagents |

| Catalytic (Boron) | Boronic Acids / Borate Esters | 70-90% | Water | Green, atom-economical[2] | Slower reaction times, requires water removal |

| Catalytic (Titanium) | TiF₄ (5-10 mol%)[4] | 75-95%[4] | Water | High yields, efficient[4] | Requires elevated temperatures (refluxing toluene) |

Visualization: Amidation Pathways

Caption: Synthetic routes to this compound from its benzoic acid precursor.

Core Synthetic Strategy 2: Controlled Hydrolysis of 3-Fluoro-2-methoxybenzonitrile

An alternative strategy begins with the corresponding nitrile, 3-Fluoro-2-methoxybenzonitrile. The conversion of a nitrile to a primary amide via partial hydrolysis is a well-established transformation.

Trustworthiness and Self-Validating Systems: The critical parameter in this synthesis is controlling the reaction conditions to prevent over-hydrolysis to the carboxylic acid. The rate of amide hydrolysis is often faster than nitrile hydrolysis in dilute acids, but this can be reversed in concentrated acid solutions.[5] Therefore, careful selection of the acid concentration, temperature, and reaction time is paramount to achieving a high yield of the desired amide.

Causality and Experimental Rationale: In concentrated sulfuric acid, the nitrile is protonated, activating it for nucleophilic attack by a water molecule (or bisulfate). The resulting intermediate tautomerizes to the amide. The strongly acidic and low-water-activity environment disfavors the subsequent hydrolysis of the amide product.

Experimental Protocol: Acid-Catalyzed Nitrile Hydrolysis

-

Reaction Setup: To a flask cooled in an ice bath, slowly and cautiously add 3-Fluoro-2-methoxybenzonitrile (1.0 eq) to concentrated sulfuric acid (e.g., 96-98%).

-

Reaction Execution: Allow the mixture to warm to room temperature and stir for a predetermined time (e.g., 12-24 hours). The optimal time and temperature may require empirical determination.

-

Reaction Quenching: Carefully pour the reaction mixture onto crushed ice. This simultaneously quenches the reaction and precipitates the product while diluting the acid.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acid, followed by washing with a dilute sodium bicarbonate solution to neutralize any remaining traces of acid. Dry the product under vacuum.

Visualization: Nitrile Hydrolysis Workflow

Caption: Experimental workflow for the synthesis of this compound via nitrile hydrolysis.

Alternative Starting Materials and Future Outlook

While the benzoic acid and benzonitrile routes are the most prominent, other precursors can be considered depending on commercial availability and cost.

-

From 3-Fluoro-2-methoxybenzaldehyde: The corresponding aldehyde is a known compound.[6][7] It can be oxidized to 3-Fluoro-2-methoxybenzoic acid using standard oxidizing agents (e.g., KMnO₄, Jones reagent), which can then be converted to the amide as described above. This adds a step but may be economically viable if the aldehyde is significantly cheaper than the acid.

-

From 3-Fluoro-2-methoxyphenylboronic acid: This boronic acid is also commercially available and is a versatile intermediate.[8] While primarily used in cross-coupling reactions, it could potentially be converted to the target molecule through a sequence of oxidation to the phenol, methylation (if starting from a different isomer), and subsequent functional group manipulations, though this is a much more circuitous route.

The field of amide bond formation is continuously evolving.[9] Researchers should remain aware of emerging catalytic systems that may offer milder conditions, broader substrate scope, and even greater efficiency for the synthesis of this compound and related structures.

References

- Vertex AI Search. (n.d.). The Chemical Properties and Synthesis Applications of 3-Fluoro-2-hydroxybenzoic Acid. Retrieved January 21, 2026.

- Sheppard, T. D., et al. (n.d.). Catalytic Amidation. Retrieved January 21, 2026, from a computational tool to accurately and quickly predict 19F NMR chemical shifts.

- TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. (2024). Royal Society of Chemistry.

- Sheppard, T. D., et al. (n.d.). Catalytic Amidation Methods. Retrieved January 21, 2026.

- UNIPI. (n.d.). Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors.

- Shimada, N., et al. (2024).

- PubChem. (n.d.). 3-Fluoro-5-formyl-2-methoxybenzamide.

- Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1). (n.d.).

- MDPI. (n.d.).

- ACG Publications. (2020).

- ChemUniverse. (n.d.). 3-FLUORO-2-METHOXYBENZALDEHYDE.

- Amerigo Scientific. (n.d.). 3-Fluoro-2-methoxyphenylboronic acid.

- Ossila. (n.d.). 2-Fluoro-3-methoxybenzaldehyde.

- Google Patents. (n.d.).

- ACS Publications. (n.d.). SCpRh(III)

- UCL Discovery. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.

- Google Patents. (n.d.). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.

- ECHEMI. (n.d.). 3-Fluoro-2-methoxybenzaldehyde.

- MDPI. (n.d.). N-(2,3-Difluorophenyl)-2-fluorobenzamide.

- PubMed. (2019). Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis.

Sources

- 1. Catalytic Amidation [catalyticamidation.info]

- 2. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. TiF 4 -catalyzed direct amidation of carboxylic acids and amino acids with amines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01943H [pubs.rsc.org]

- 5. znaturforsch.com [znaturforsch.com]

- 6. 3-FLUORO-2-METHOXYBENZALDEHYDE [P79327] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 7. echemi.com [echemi.com]

- 8. 3-Fluoro-2-methoxyphenylboronic acid - Amerigo Scientific [amerigoscientific.com]

- 9. Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis, Purity, and Yield of 3-Fluoro-2-methoxybenzamide

Introduction: Strategic Importance of Fluorinated Benzamides

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design. Fluorinated benzamides, such as 3-Fluoro-2-methoxybenzamide, are particularly valuable building blocks. The presence of the fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, while the methoxy and amide groups provide key hydrogen bonding and structural features.[1] Achieving high purity and predictable yield in the synthesis of these intermediates is not merely a procedural benchmark; it is a critical requirement for the integrity of downstream applications, from multi-step pharmaceutical synthesis to the development of advanced agrochemicals.

This guide provides an in-depth analysis of the primary synthetic routes to this compound, focusing on the chemical principles that govern reaction outcomes. We will explore the causality behind experimental choices, establish self-validating protocols for synthesis and purification, and detail the analytical methodologies required to certify the final product's quality.

Core Synthetic Strategies

Two principal retrosynthetic pathways offer robust and scalable access to this compound. The choice between them often depends on the availability of starting materials, desired scale, and specific impurity profiles that can be tolerated.

-

Route A: Direct amidation of 3-Fluoro-2-methoxybenzoic acid.

-

Route B: Controlled hydrolysis of 2-methoxy-3-fluorobenzonitrile.

The following diagram illustrates these convergent synthetic approaches.

Caption: Generalized workflow for coupling agent-mediated amidation.

Experimental Protocol: Amidation

-

Setup: To a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-fluoro-2-methoxybenzoic acid (1.0 eq), HATU (1.1 eq), and ammonium chloride (NH₄Cl, 1.2 eq).

-

Solvent: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M.

-

Base Addition: Cool the stirred suspension to 0 °C using an ice bath. Slowly add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise over 10 minutes. The causality here is crucial: slow addition at low temperature prevents exothermic side reactions and premature decomposition of the activated ester.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. The acidic wash removes excess base, while the basic wash removes unreacted carboxylic acid.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Route B: Hydrolysis of 2-methoxy-3-fluorobenzonitrile

The conversion of a nitrile to a primary amide is a classic transformation that can be catalyzed by either acid or base. [2]This route is particularly advantageous if the nitrile is a more readily available or cost-effective starting material.

Mechanistic Rationale & Choice of Conditions

Base-catalyzed hydrolysis is often preferred for its milder conditions and reduced risk of cleaving the adjacent methoxy ether group, which can occur under strong acidic conditions. [3][4]

-

Nucleophilic Attack: A hydroxide ion (from a base like NaOH or KOH) directly attacks the electrophilic carbon of the nitrile group.

-

Protonation: The resulting anionic intermediate is protonated by water to form an imidic acid tautomer.

-

Tautomerization: The imidic acid rapidly tautomerizes to the more stable amide.

The reaction is often performed in a mixture of a water-miscible solvent (like ethanol or DMSO) and aqueous base, with heating to drive the reaction to completion. The use of hydrogen peroxide under basic conditions (the Radziszewski reaction) can also facilitate this conversion, often at lower temperatures.

Experimental Protocol: Nitrile Hydrolysis

-

Setup: In a round-bottom flask, dissolve 2-methoxy-3-fluorobenzonitrile (1.0 eq) in dimethyl sulfoxide (DMSO).

-

Reagent Addition: Add 30% aqueous hydrogen peroxide (H₂O₂, 3.0 eq) followed by powdered potassium carbonate (K₂CO₃, 1.5 eq). The carbonate provides the basic environment.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is often mildly exothermic. Monitor progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Quenching & Workup: Carefully pour the reaction mixture into cold water. The product will often precipitate as a solid.

-

Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with water to remove inorganic salts, then with a small amount of cold diethyl ether to remove non-polar impurities.

-

Drying: Dry the isolated solid under vacuum to a constant weight.

Purification and Data Analysis

Achieving high purity is paramount. Recrystallization is the most effective and scalable method for purifying solid organic compounds like this compound. [5]

Protocol: Recrystallization

-

Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold. For a molecule with the polarity of this compound, ethanol, isopropanol, or an ethyl acetate/heptane mixture are excellent candidates. Ethanol is often a primary choice for benzamides. [5]2. Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol, swirling until the solid just dissolves completely. Using excess solvent will significantly reduce the recovery yield.

-

Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

-

Collection: Collect the purified crystals by vacuum filtration, washing the filter cake with a small amount of ice-cold ethanol to remove residual soluble impurities.

-

Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Expected Yield and Purity

While yields are highly dependent on scale and reaction optimization, the described protocols are expected to produce this compound in high yield and purity. Data from closely related syntheses in the literature provide reliable benchmarks.

| Parameter | Route A (Amidation) | Route B (Nitrile Hydrolysis) | Reference |

| Expected Yield | 75 - 90% | 60 - 80% | [6] |

| Purity (Crude) | >90% | >85% | - |

| Purity (Post-Recrystallization) | >99.5% | >99.5% | - |

Structural Confirmation and Purity Assessment

A multi-technique analytical approach is required to confirm the structure and definitively assess the purity of the synthesized product.

Spectroscopic and Spectrometric Data

The following table summarizes the expected analytical data for this compound.

| Technique | Parameter | Expected Value / Observation |

| ¹H NMR | Chemical Shift (δ) | Aromatic Protons: ~7.0-7.8 ppm (multiplets); Methoxy Protons (-OCH₃): ~3.9 ppm (singlet); Amide Protons (-NH₂): Two broad singlets, ~5.5-7.5 ppm (variable, exchange with D₂O). |

| Coupling (J) | Expect complex splitting in the aromatic region due to ³J(H-H), ⁴J(H-F), and ⁵J(H-H) couplings. | |

| ¹³C NMR | Chemical Shift (δ) | Carbonyl Carbon (C=O): ~165-170 ppm; Aromatic Carbons: ~110-160 ppm (showing C-F coupling); Methoxy Carbon (-OCH₃): ~56 ppm. |

| FT-IR | Wavenumber (cm⁻¹) | N-H stretch (amide): ~3350, 3180 cm⁻¹ (two bands); C=O stretch (amide): ~1660 cm⁻¹; C-F stretch: ~1250 cm⁻¹; C-O stretch (ether): ~1280, 1080 cm⁻¹. |

| Mass Spec. (EI) | m/z | Molecular Ion [M]⁺: 169.06. |

Chromatographic Purity

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) is typically used. Purity is determined by integrating the area of the product peak relative to the total peak area at a suitable UV wavelength (e.g., 254 nm). A purity of >99.5% is considered high quality for a drug development intermediate.

The following diagram outlines the comprehensive workflow for synthesis, purification, and final quality control.

Caption: Workflow from crude product to certified material.

Conclusion

The synthesis of this compound can be reliably achieved with high yield and exceptional purity through either the amidation of its corresponding benzoic acid or the hydrolysis of the benzonitrile precursor. The choice of route is a strategic one, but both pathways, when executed with a clear understanding of the underlying chemical principles, lead to high-quality material. The self-validating system of synthesis followed by a robust recrystallization protocol and confirmed by a suite of orthogonal analytical techniques ensures that the final product meets the stringent requirements for research and development in the pharmaceutical and chemical industries.

References

-

Bunnage, M. E., & Fray, M. J. (2008). Acid-catalysed hydrolysis of methoxy-substituted trityl trifluoroethyl ethers: A kinetic and computational investigation of leaving group effects. Journal of Physical Organic Chemistry, 21(10), 869-877. Available at: [Link]

-

Gould, E. S., & Johnson, J. D. (1962). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2, 12, 1934-1940. Available at: [Link]

-

Freel Meyers, C. L., Hong, L., Joswig, C., & Borch, R. F. (2000). Synthesis and Biological Activity of Novel 5-fluoro-2'-deoxyuridine Phosphoramidate Prodrugs. Journal of Medicinal Chemistry, 43(22), 4313–4318. Available at: [Link]

-

Perdic, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2153. Available at: [Link]

-

Wang, J., et al. (2012). Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. Journal of the Taiwan Institute of Chemical Engineers, 43(4), 634-639. Available at: [Link]

-

PubChem. (n.d.). 3-Fluoro-2-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Arabshahi, L., et al. (1993). Synthesis of glycopyranosylphosphonate analogues of certain natural nucleoside diphosphate sugars as potential inhibitors of glycosyltransferases. Journal of Medicinal Chemistry, 36(21), 3242-3253. Available at: [Link]

-

Li, Y., et al. (2025). Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. Journal of Molecular Structure, 1318, 138543. Available at: [Link]

-

IUCr. (2021). Structural investigation of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]-4-methoxybenzamide. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 3), 314–320. Available at: [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

Fujisawa, S., et al. (2012). Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation. Journal of Dental Research, 91(7), 703-708. Available at: [Link]

- BenchChem. (2025). Application Note: Purification of 3-Fluoro-5-iodobenzamide by Recrystallization.

-

Akhtar, W., et al. (2019). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2019(3), M1083. Available at: [Link]

-

Acharya, P. T., et al. (2021). Structural investigation of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]-4-methoxybenzamide. Acta Crystallographica Section E: Crystallographic Communications, 77(3), 314-320. Available at: [Link]

-

ResearchGate. (n.d.). IR spectra for the protonated fluoroamphetamine isomers 2-FA (A), 3-FA.... Retrieved from [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

-

Organic Chemistry Tutor. (2024, March 7). Acetal Hydrolysis Mechanism + EASY TRICK! [Video]. YouTube. Available at: [Link]

- Google Patents. (2007). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

-

Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-150. Available at: [Link]

-

Wang, Y., et al. (2022). Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors. Molecules, 27(2), 392. Available at: [Link]

-

Ilieva, S., et al. (2020). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules, 25(18), 4238. Available at: [Link]

-

Saeed, S., et al. (2009). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o802. Available at: [Link]

-

de Kock, C., et al. (2021). Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. Beilstein Journal of Organic Chemistry, 17, 1269–1277. Available at: [Link]

-

Klee, F., et al. (2022). Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. ChemistryOpen, 11(6), e202200050. Available at: [Link]

-

Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]

-

Zhou, R., Zou, H., & Mei, G. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry, 26(4), 1051-1054. Available at: [Link]

-

PubChem. (n.d.). 2-Fluoro-3-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]

Sources

- 1. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. N-(2,3-Difluorophenyl)-2-fluorobenzamide [mdpi.com]

A Technical Guide to the Investigational Landscape of 3-Fluoro-2-methoxybenzamide: A Roadmap for Assessing Biological Potential

Abstract: The strategic incorporation of fluorine and methoxy groups onto a benzamide scaffold presents a compelling profile for multifaceted biological activity. This technical guide provides a comprehensive framework for the systematic investigation of 3-Fluoro-2-methoxybenzamide, a compound of nascent interest in medicinal chemistry. In the absence of direct published data on its biological effects, this document serves as an in-depth roadmap for researchers, scientists, and drug development professionals. By leveraging structure-activity relationships derived from analogous compounds, we delineate a series of robust, field-proven experimental protocols to probe its potential efficacy in key therapeutic areas, including central nervous system disorders, inflammation, microbial infections, and enzymatic inhibition. This guide is structured not as a rigid template, but as a dynamic blueprint to empower researchers to unlock the therapeutic promise of this intriguing molecule.

Compound Profile: this compound

Before embarking on an empirical investigation, a thorough understanding of the subject molecule's physicochemical properties is paramount. These characteristics govern its solubility, stability, and potential for oral bioavailability, thereby influencing every subsequent experimental design.

Structural and Physicochemical Properties

This compound is a small molecule featuring a benzene ring substituted with three key functional groups: a carboxamide, a fluorine atom, and a methoxy group. The ortho-methoxy and meta-fluoro substitution pattern creates a unique electronic and steric environment that may dictate its interaction with biological targets.

| Property | Value | Source |

| Molecular Formula | C₈H₈FNO₂ | PubChem CID: 579738 (Isomer)[1] |

| Molecular Weight | 169.15 g/mol | PubChem CID: 579738 (Isomer)[1] |

| XLogP3 | 0.1 | PubChem CID: 579738 (Isomer)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem CID: 579738 (Isomer)[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem CID: 579738 (Isomer)[1] |

| Rotatable Bond Count | 2 | PubChem CID: 579738 (Isomer)[1] |

Note: Properties are based on the closest structural isomer with a dedicated PubChem entry, 2-Fluoro-6-methoxybenzamide. The Molecular Formula and Weight are identical for this compound.

Proposed Synthesis Workflow

The acquisition of high-purity this compound is the foundational step for any biological screening campaign. A reliable synthesis can be achieved from its commercially available carboxylic acid precursor, 3-Fluoro-2-methoxybenzoic acid.[2] The proposed two-step synthesis is a standard, high-yielding amidation procedure.

Caption: Proposed two-step synthesis workflow.

Rationale for Investigation: A Structure-Based Hypothesis

The therapeutic potential of this compound can be inferred from the known biological activities of structurally analogous compounds. This section outlines the scientific logic for prioritizing specific areas of investigation.

-

The Benzamide Core: Substituted benzamides are a well-established class of pharmacophores with a proven track record, particularly as antagonists for D2-like dopamine receptors.[3] This scaffold is prevalent in antipsychotic and antiemetic drugs.[4]

-

Fluorine Substitution: The introduction of fluorine is a cornerstone of modern medicinal chemistry. It can enhance metabolic stability, increase binding affinity, and improve membrane permeability by altering the molecule's electronic properties and lipophilicity.[5]

-

Methoxy Substitution: The methoxy group can influence receptor binding and selectivity. Its position relative to the other functional groups is critical in defining the molecule's three-dimensional conformation and interaction with target proteins.

Based on these features, we hypothesize that this compound possesses potential activity as a CNS agent, an anti-inflammatory compound, an antimicrobial agent, and an enzyme inhibitor. The following sections provide detailed protocols to test these hypotheses.

Investigation Area 1: Central Nervous System (CNS) Activity

Hypothesis: this compound acts as a ligand for dopamine D2 receptors, suggesting potential antipsychotic or neurological applications.

Causality: The benzamide moiety is a known D2 receptor pharmacophore. A study of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides demonstrated high-affinity binding to D2 receptors, indicating that the combination of methoxy and fluoro-alkyl groups on the benzamide scaffold is favorable for this interaction.

Experimental Protocol: Dopamine D2 Receptor Binding Assay

This protocol details a competitive radioligand binding assay to determine the affinity of this compound for the D2 receptor.

Objective: To calculate the inhibitory constant (Ki) of the test compound for the D2 receptor.

Materials:

-

Rat striatal tissue (source of D2 receptors)

-

[³H]Spiperone (radioligand)

-

Haloperidol (positive control)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Homogenize fresh or frozen rat striatal tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the membranes. Wash the membrane pellet by resuspension and re-centrifugation. Finally, resuspend the pellet in fresh buffer to a final protein concentration of 1-2 mg/mL.

-

Assay Setup: In a 96-well plate, combine the following in triplicate:

-

50 µL of prepared membrane suspension.

-

50 µL of [³H]Spiperone at a final concentration near its Kd (e.g., 0.2 nM).

-

50 µL of buffer (for total binding), 10 µM Haloperidol (for non-specific binding), or varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

-

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Investigation Area 2: Anti-Inflammatory Activity

Hypothesis: this compound can suppress the production of pro-inflammatory cytokines in immune cells.

Causality: Halogen substitution on benzamide-containing molecules has been identified as a critical factor for conferring anti-inflammatory effects.[5] Many small molecules are being developed to target inflammatory pathways, and this structural motif is a promising candidate.

Experimental Protocol: Macrophage Cytokine Inhibition Assay

This protocol measures the ability of the test compound to inhibit the release of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) from lipopolysaccharide (LPS)-stimulated macrophages.

Caption: Workflow for cytokine inhibition assay.

Procedure:

-

Cell Culture: Culture a suitable macrophage cell line (e.g., murine RAW 264.7 or human THP-1) in appropriate media until they reach 80-90% confluency.

-

Cell Plating: Seed the cells into a 96-well plate at a density of approximately 5 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Remove the old media and add fresh media containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Dexamethasone). Incubate for 1 hour.

-

LPS Stimulation: Add Lipopolysaccharide (LPS) to all wells (except the unstimulated control) to a final concentration of 100 ng/mL to induce an inflammatory response.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the supernatant.

-

ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.

-

Data Analysis: Calculate the percentage of cytokine inhibition for each compound concentration relative to the LPS-stimulated vehicle control. Plot the inhibition percentage against the log concentration of the compound and determine the IC₅₀ value using non-linear regression.

Investigation Area 3: Antimicrobial Activity

Hypothesis: this compound exhibits growth-inhibitory activity against pathogenic bacteria and/or fungi.

Causality: The benzamide functional group is present in numerous compounds with demonstrated antimicrobial properties. Furthermore, related fluorinated benzoic acid derivatives are used as intermediates for synthesizing agents with antimicrobial applications, suggesting the core scaffold is amenable to such activity.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This standardized method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To determine the MIC of this compound against a panel of bacteria and fungi.

Materials:

-

Bacterial Strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).

-

Fungal Strains: Candida albicans (yeast), Aspergillus fumigatus (mold).

-

Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 medium for fungi.

-

Sterile 96-well microtiter plates.

-

Spectrophotometer or plate reader.

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of two-fold serial dilutions in the appropriate broth medium directly in a 96-well plate. The final concentration range should be broad (e.g., 128 µg/mL to 0.25 µg/mL).

-

Inoculum Preparation: Grow microbial cultures to the logarithmic phase. Dilute the cultures in the appropriate broth to achieve a standardized final inoculum concentration in the wells (approx. 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for yeasts).

-

Inoculation: Add the prepared microbial inoculum to each well containing the serially diluted compound. Include a positive control (microbes, no compound) and a negative control (broth, no microbes).

-

Incubation: Incubate the plates. For bacteria, incubate at 37°C for 18-24 hours. For fungi, incubate at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm with a plate reader. The MIC is the concentration that shows significant inhibition of growth compared to the positive control.

| Organism Type | Representative Strain | Growth Medium |

| Gram-positive Bacteria | Staphylococcus aureus | Mueller-Hinton Broth |

| Gram-negative Bacteria | Escherichia coli | Mueller-Hinton Broth |

| Yeast | Candida albicans | RPMI-1640 |

| Mold | Aspergillus fumigatus | RPMI-1640 |

Investigation Area 4: Enzyme Inhibition

Hypothesis: this compound can act as an inhibitor of specific enzymes, such as tyrosinase, due to its benzamide structure.

Causality: The benzamide moiety is capable of forming key interactions (e.g., hydrogen bonds) within the active sites of various enzymes. Benzamide derivatives have been successfully identified as potent inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis.

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

This is a common and accessible colorimetric assay to screen for potential tyrosinase inhibitors.

Objective: To determine the IC₅₀ of this compound for mushroom tyrosinase.

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, add the following:

-

Phosphate buffer (e.g., 100 mM, pH 6.8).

-

Mushroom tyrosinase solution.

-

Varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with a consistent final solvent concentration across all wells). Include a positive control (Kojic acid) and a vehicle control.

-

-

Pre-incubation: Pre-incubate the mixture at room temperature for 10 minutes.

-

Reaction Initiation: Add the substrate, L-DOPA, to each well to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately measure the absorbance at 475 nm (corresponding to the formation of dopachrome) every minute for 20-30 minutes using a microplate reader.

-

Data Analysis: Determine the reaction rate (V) from the linear portion of the absorbance vs. time plot for each concentration. Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value via non-linear regression.

Conclusion and Future Directions

This technical guide provides a hypothesis-driven framework for elucidating the potential biological activities of this compound. The outlined protocols for assessing CNS, anti-inflammatory, antimicrobial, and enzyme-inhibitory effects are robust, well-documented, and provide clear, quantifiable endpoints. Positive results in any of these primary screening assays would warrant progression to more complex secondary assays, including mechanism-of-action studies, in vivo efficacy models, and preliminary ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling. By systematically executing this research plan, the scientific community can effectively determine whether this compound holds promise as a lead compound for future drug development endeavors.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 579738, 2-Fluoro-6-methoxybenzamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17750769, 3-Fluoro-4-methoxybenzamide. Retrieved from [Link]

-

Bishop, J. E., Mathis, C. A., Gerdes, J. M., Whitney, J. M., Eaton, A. M., & Mailman, R. B. (1991). Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors. Journal of Medicinal Chemistry, 34(5), 1612–1624. Retrieved from [Link]

-

Gaba, M., Singh, S., & Mohan, C. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Journal of Inflammation Research, 14, 3693–3716. Retrieved from [Link]

-

McCarthy, M. W., Walsh, T. J., & Petraitis, V. (2017). Antifungal Susceptibility Testing: Current Approaches. Clinics in Laboratory Medicine, 37(2), 333–347. Retrieved from [Link]

-

SCpRh(III)-Catalyzed Asymmetric C–H Trifluoromethylalkylation of N-Methoxybenzamides with β-Trifluoromethyl-α,β-Unsaturated Ketones. (2022). Organic Letters. Retrieved from [Link]

-

Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. (2022). Molecules. Retrieved from [Link]

-

Saeed, A., et al. (2010). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o135. Retrieved from [Link]

-

Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (2022). Molecules. Retrieved from [Link]

-

A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. (2021). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

-

Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. (2016). Scientific Reports. Retrieved from [Link]

-

Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay. (2015). Journal of Bacteriology. Retrieved from [Link]

-

Hussain Zaigham, Z., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry. Retrieved from [Link]

-

Leung, K. (2008). (S)-N-((1-Allyl-2-pyrrolidinyl)methyl)-5-(3-[18F]fluoropropyl)-2-methoxybenzamide. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). Retrieved from [Link]

-

Kazi, A. A., & Chatpalliwar, V. A. (2022). Design, Synthesis, Molecular Docking and In vitro Biological Evaluation of Benzamide Derivatives as Novel Glucokinase Activators. Current Enzyme Inhibition, 18(1), 61–75. Retrieved from [Link]

-

Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (2021). ResearchGate. Retrieved from [Link]

-

(S)-N-((1-Allyl-2-pyrrolidinyl)methyl)-5-(3-[18F]fluoropropyl)-2,3-dimethoxybenzamide ([18F]fallypride). (2008). Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

-

Kazi, A. A., & Chatpalliwar, V. A. (2022). Design, Synthesis, Molecular Docking and In vitro Biological Evaluation of Benzamide Derivatives as Novel Glucokinase Activators. Bentham Science Publishers. Retrieved from [Link]

-

Zhang, Y., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Journal of Inflammation Research. Retrieved from [Link]

-

Kumar, A., et al. (2022). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Letters in Applied NanoBioScience, 11(4), 3326-3334. Retrieved from [Link]

-

Rush, J.S., et al. (2026). Human genetics guides the discovery of CARD9 inhibitors with anti-inflammatory activity. Cell. Retrieved from [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Retrieved from [Link]

-

Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. (2020). ACG Publications. Retrieved from [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. Retrieved from [Link]

-

Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. (2020). ResearchGate. Retrieved from [Link]

-

Le, T. T. N., et al. (2020). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. Bioorganic Chemistry, 103, 104169. Retrieved from [Link]

Sources

- 1. 2-Fluoro-6-methoxybenzamide | C8H8FNO2 | CID 579738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. CN103073418A - Preparation method of 2-fluoro-3-chlorobenzoic acid - Google Patents [patents.google.com]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 5. 3-Fluoro-4-methoxybenzamide | C8H8FNO2 | CID 17750769 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Fluoro-2-methoxybenzamide Derivatives and Analogues in Drug Discovery

Introduction: The Benzamide Scaffold as a Privileged Motif in Medicinal Chemistry

The benzamide functional group represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of clinically successful therapeutic agents.[1] Its inherent ability to form key hydrogen bonding interactions, coupled with the synthetic tractability of the aromatic ring for substitution, provides a versatile framework for the fine-tuning of pharmacological activity against a diverse array of biological targets. This guide delves into the nuanced world of 3-fluoro-2-methoxybenzamide derivatives, a subclass of benzamides that leverages the unique physicochemical properties of fluorine and methoxy substituents to achieve enhanced potency, selectivity, and pharmacokinetic profiles.

The strategic incorporation of a fluorine atom can significantly improve a molecule's metabolic stability and binding affinity for its target protein.[2][3] Concurrently, the methoxy group can modulate solubility and direct the molecule's orientation within a binding pocket. This guide will provide an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic applications of these compounds, with a particular focus on their emerging role as potent enzyme inhibitors in oncology. We will dissect the causal relationships behind experimental design, present detailed protocols for synthesis and biological evaluation, and visualize the complex interplay of molecular interactions and signaling pathways.

Strategic Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically commences from commercially available starting materials, such as 3-fluoro-2-methoxybenzoic acid. The core benzamide can be functionalized through various chemical transformations to generate a library of analogues for biological screening. A key strategy involves the introduction of additional substituents on the benzamide ring to explore the chemical space and optimize target engagement.

A particularly effective approach for generating diversity is through the use of precursors like 3-fluoro-5-iodobenzamide, which allows for the introduction of a wide range of substituents via cross-coupling reactions.[4] The iodine atom serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds.

Experimental Protocol: Suzuki Coupling for the Synthesis of N-Aryl-3-fluoro-2-methoxybenzamide Analogues

This protocol details a representative Suzuki coupling reaction to synthesize an N-aryl-3-fluoro-2-methoxybenzamide analogue, a common structural motif in enzyme inhibitors.

Materials:

-

3-Fluoro-5-iodo-2-methoxybenzamide

-

Arylboronic acid of choice

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane)

-

Argon or Nitrogen gas

-

Standard laboratory glassware and purification supplies (silica gel for chromatography)

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask, combine 3-fluoro-5-iodo-2-methoxybenzamide (1 equivalent), the desired arylboronic acid (1.2 equivalents), and potassium carbonate (2.5 equivalents).

-

Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes to create an inert atmosphere.

-

Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane to the flask via syringe, followed by the addition of the palladium catalyst (0.05 equivalents).

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-3-fluoro-2-methoxybenzamide analogue.

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

-

The use of a palladium catalyst is crucial for facilitating the transmetalation and reductive elimination steps of the Suzuki coupling cycle.

-

An inert atmosphere is essential to prevent the oxidation and deactivation of the palladium catalyst.

-

The base is required to activate the boronic acid for transmetalation.

-

Anhydrous solvent is used to prevent the hydrolysis of the boronic acid and to ensure the efficiency of the catalytic cycle.

Synthetic Workflow Diagram

Caption: General synthetic workflow for producing diverse this compound analogues.

Therapeutic Applications: Targeting Poly(ADP-ribose) Polymerase (PARP) in Oncology

A significant and promising application of this compound derivatives is in the development of inhibitors for Poly(ADP-ribose) polymerase (PARP).[4] PARP enzymes, particularly PARP-1, are central to the cellular response to DNA damage, specifically in the repair of single-strand breaks (SSBs).[4]

The benzamide core of these inhibitors acts as a pharmacophore, mimicking the nicotinamide portion of the natural PARP substrate, NAD+.[4] This competitive inhibition at the enzyme's active site disrupts the DNA repair process. In cancers with pre-existing defects in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, the inhibition of PARP leads to an accumulation of unrepaired DNA damage, ultimately resulting in cell death. This concept is known as "synthetic lethality" and represents a targeted therapeutic strategy for specific cancer patient populations.[4]

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Caption: The mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective this compound-based PARP inhibitors is guided by a deep understanding of their structure-activity relationships. The following table summarizes key SAR trends observed for this class of compounds.

| Moiety/Position | Modification | Impact on Activity | Rationale |

| Benzamide NH₂ | Maintained as primary amide | Essential | Forms crucial hydrogen bonds with the PARP active site, mimicking the interactions of NAD+.[4] |

| Fluorine at C3 | Presence of fluorine | Enhances potency | Increases binding affinity through favorable electrostatic interactions and can improve metabolic stability. |

| Methoxy at C2 | Presence of methoxy group | Modulates potency and selectivity | Influences the conformation of the benzamide ring, optimizing its fit within the binding pocket. |

| Substituent at C5 | Introduction of various aryl or heteroaryl groups | Key determinant of potency and ADME properties | Allows for exploration of additional binding pockets and tailoring of physicochemical properties for improved oral bioavailability. |

Quantitative Biological Data

The following table presents representative biological data for a hypothetical optimized this compound derivative, "Compound X," as a PARP inhibitor.

| Compound | PARP-1 IC₅₀ (nM) | PARP-2 IC₅₀ (nM) | Cellular PARylation IC₅₀ (nM) (MCF-7 cells) |

| Compound X | 1.5 | 2.8 | 5.2 |

| Reference Inhibitor | 2.1 | 4.5 | 8.9 |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cellular process.

Protocol for Biological Evaluation: In Vitro PARP Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of synthesized compounds against PARP-1.

Materials:

-

Recombinant human PARP-1 enzyme

-

Histones (as a substrate for PARylation)

-

Biotinylated NAD⁺

-

Activated DNA (to stimulate PARP-1 activity)

-

Streptavidin-coated plates

-

Anti-PAR antibody conjugated to horseradish peroxidase (HRP)

-

HRP substrate (e.g., TMB)

-

Synthesized this compound derivatives

-

Assay buffer and wash buffer

Step-by-Step Procedure:

-

Plate Coating: Coat a streptavidin plate with biotinylated NAD⁺ and incubate to allow for binding. Wash the plate to remove unbound NAD⁺.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, activated DNA, and histones.

-

Compound Addition: Add serial dilutions of the test compounds (dissolved in DMSO) to the wells of the plate. Include a positive control (a known PARP inhibitor) and a negative control (DMSO vehicle).

-

Enzyme Addition: Add the PARP-1 enzyme to all wells to initiate the reaction.

-

Incubation: Incubate the plate at room temperature for 1-2 hours to allow for the PARylation of histones.

-

Detection: Wash the plate to remove unreacted components. Add the anti-PAR-HRP antibody and incubate. After another wash step, add the HRP substrate.

-

Data Acquisition: Measure the absorbance or fluorescence of the wells using a plate reader. The signal intensity is proportional to the amount of PARylation and thus, inversely proportional to the inhibitory activity of the compounds.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Self-Validating System:

-

The inclusion of positive and negative controls ensures the validity of the assay.

-

The use of a known reference inhibitor allows for the comparison and benchmarking of the potency of new compounds.

-

Running the assay in triplicate or quadruplicate for each data point ensures the statistical significance of the results.

Conclusion and Future Directions

This compound derivatives represent a highly promising scaffold in drug discovery, particularly in the development of targeted cancer therapies like PARP inhibitors. The strategic combination of the benzamide core with fluorine and methoxy substituents provides a powerful platform for generating compounds with enhanced potency, selectivity, and drug-like properties. The insights into their synthesis, mechanism of action, and structure-activity relationships presented in this guide offer a solid foundation for researchers and drug development professionals.

Future work in this area will likely focus on the exploration of novel substituents at the C5 position to further optimize potency and selectivity, as well as to address potential resistance mechanisms. Additionally, the application of this versatile scaffold to other enzyme targets beyond PARP holds significant potential for the development of new therapeutics for a range of diseases.

References

-

MDPI. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Available from: [Link]

-